Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-14-10(13)9-12(15-9)7-5-11(2,3)6-8-12/h9H,4-8H2,1-3H3 |
InChI Key |
YGEHNXIXXOHWBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC(CC2)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Common Synthetic Routes
Cyclization via Trimethylsulfoxonium Ylide Reaction
One well-documented method involves the reaction of ethyl 4-oxocyclohexanecarboxylate with trimethylsulfoxonium iodide in the presence of a strong base such as potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature. This reaction proceeds via the generation of a sulfoxonium ylide intermediate, which undergoes intramolecular cyclization to form the spirocyclic oxetane ring.
-
- Base: Potassium tert-butoxide
- Solvent: DMSO
- Temperature: 20 °C
- Time: Overnight stirring
Yield: Approximately 65% of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate intermediate (used as a precursor for further modifications).
This intermediate can be further functionalized to introduce the 6,6-dimethyl substitution via alkylation or other carbon-carbon bond-forming reactions.
Alkylation and Esterification Steps
Following the formation of the spirocyclic core, the introduction of methyl groups at the 6-position (resulting in 6,6-dimethyl substitution) is typically achieved through alkylation reactions using methylating agents under controlled conditions. Subsequent esterification ensures the carboxylate group remains in the ethyl ester form.
Alternative Approaches
Use of Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate: This precursor can be reacted with trimethylsulfoxonium iodide to yield the spirocyclic ester after ring closure and purification steps.
Base-Mediated Cyclization in N,N-Dimethylformamide (DMF): Potassium tert-butoxide is added to ethyl carbamate in DMF, followed by heating with the spirocyclic intermediate to afford related spirocyclic esters with high selectivity and yields (up to 75%).
Reaction Parameters and Optimization
| Parameter | Conditions Used | Effect on Yield/Selectivity |
|---|---|---|
| Base | Potassium tert-butoxide | Strong base essential for ylide formation |
| Solvent | DMSO, DMF, or DMPU | Polar aprotic solvents favor cyclization |
| Temperature | Room temperature to 130 °C | Elevated temperatures (130 °C) improve yield |
| Reaction Time | 12–18 hours | Prolonged stirring ensures complete conversion |
| Purification | Extraction with diethyl ether or ethyl acetate; silica gel chromatography | Critical for isolating pure spirocyclic esters |
Representative Experimental Procedure
- To a stirred solution of trimethylsulfoxonium iodide (3.9 g, 11.76 mmol) and potassium tert-butoxide in DMSO (20 mL), ethyl 4-oxocyclohexanecarboxylate (1 g, 5.87 mmol) is added at 20 °C.
- The mixture is stirred overnight, then poured into water and extracted with diethyl ether.
- The organic layer is dried over sodium sulfate, filtered, and evaporated under reduced pressure to yield Ethyl 1-oxaspiro[2.5]octane-6-carboxylate as a pale oil (65% yield).
This intermediate can be further alkylated to introduce the 6,6-dimethyl groups.
Analysis of Preparation Methods
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Trimethylsulfoxonium ylide route | Mild conditions, good yield, straightforward | Requires strong base, sensitive to moisture |
| Base-mediated cyclization in DMF | High selectivity, scalable | High temperature required, long reaction time |
| Alkylation post-cyclization | Allows introduction of diverse substituents | Multi-step, potential for side reactions |
Purity and Isomeric Considerations
The spirocyclic esters often exist as cis/trans isomer mixtures. Careful chromatographic purification is necessary to isolate the desired isomer. NMR spectroscopy (¹H NMR) is routinely used to confirm structure and isomeric purity, with characteristic chemical shifts reported for the spirocyclic protons and ester groups.
Summary Table of Key Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization of ethyl 4-oxocyclohexanecarboxylate with trimethylsulfoxonium iodide | Potassium tert-butoxide, DMSO, 20 °C, overnight | 65 | Intermediate spirocyclic ester formed |
| Alkylation to introduce 6,6-dimethyl groups | Methylating agents (e.g., methyl iodide), base, controlled temperature | Variable | Multi-step, requires purification |
| Base-mediated cyclization in DMF | Potassium tert-butoxide, DMF, 130 °C, 18 h | Up to 75 | High selectivity, scalable |
| Purification | Extraction, silica gel chromatography | — | Necessary for isomer separation |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The specific pathways and targets depend on the context of its application, such as in drug development or metabolic studies.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related spirocyclic esters, focusing on molecular features, substituent effects, and inferred physicochemical properties.
Structural Analogs and Key Differences
a. Methyl 2,6-Dimethyl-1-Oxaspiro[2.5]octane-2-Carboxylate (CAS 78258-29-4)
- Substituents : Methyl ester group at position 2; 2,6-dimethyl substitution.
- Molecular Formula : C₁₁H₁₈O₃.
- Molecular Weight : 198.26 g/mol.
- Key Differences : The methyl ester (vs. ethyl in the target compound) reduces steric bulk and may lower lipophilicity. The 2,6-dimethyl configuration alters ring strain compared to the target’s 6,6-dimethyl arrangement .
b. Ethyl 5,7-Dimethyl-1,6-Dioxaspiro[2.5]octane-2-Carboxylate (CAS 1544375-49-6)
- Substituents : Ethyl ester at position 2; 5,7-dimethyl substitution; 1,6-dioxaspiro system.
- Molecular Formula : C₁₁H₁₈O₄.
- Molecular Weight : 214.26 g/mol.
- The 5,7-dimethyl groups likely reduce conformational flexibility compared to the target compound .
c. Ethyl 2-Heptyl-1-Oxaspiro[2.5]octane-2-Carboxylate (CAS 7152-27-4)
- Substituents : Heptyl chain at position 2; ethyl ester.
- Molecular Formula : C₁₆H₂₈O₃ (inferred).
- This contrasts with the target’s smaller 6,6-dimethyl substituents, which balance steric effects and solubility .
d. Ethyl 2-Butyl-1-Oxaspiro[2.5]octane-2-Carboxylate (CAS 922713-06-2)
- Substituents : Butyl chain at position 2; ethyl ester.
- Molecular Formula : C₁₄H₂₄O₃.
- Molecular Weight : 240.34 g/mol (calculated).
- Key Differences : The butyl group introduces moderate lipophilicity, intermediate between the target’s methyl groups and the heptyl analog. This may optimize membrane permeability in biological systems .
e. Ethyl 6,6-Dioxo-2-Oxa-6λ⁶-Thiaspiro[3.4]octane-8-Carboxylate (CAS 2460750-58-5)
- Substituents : Sulfone group (6,6-dioxo-thia); spiro[3.4]octane system.
- Molecular Formula : C₉H₁₄O₅S.
- Molecular Weight : 234.27 g/mol.
- Key Differences : The sulfone group and expanded spiro[3.4] ring introduce strong electron-withdrawing effects and altered ring strain. This structure may exhibit distinct reactivity in nucleophilic or electrophilic reactions compared to the target compound .
Comparative Analysis Table
Implications of Structural Variations
- Lipophilicity : Ethyl esters generally exhibit higher logP values than methyl analogs. The 2-heptyl derivative (CAS 7152-27-4) is likely the most lipophilic, while the methyl analog (CAS 78258-29-4) is the least .
- Reactivity : The sulfone-containing analog (CAS 2460750-58-5) may undergo nucleophilic substitution more readily due to electron-deficient sulfur, whereas the target compound’s methyl groups favor steric protection .
- Synthetic Accessibility : Spiro compounds often require cyclopropanation or ring-closing metathesis. The absence of detailed synthetic data in the evidence precludes direct comparison, but substituent bulk (e.g., heptyl vs. methyl) may influence reaction yields .
Biological Activity
Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, also known by its CAS number 1483641-30-0, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H20O3 |
| Molecular Weight | 212.285 g/mol |
| CAS Number | 1483641-30-0 |
| Structure | Structure |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antibacterial Activity : Preliminary studies suggest that the compound may have antibacterial properties. The mechanism could involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
- Anti-inflammatory Effects : There is evidence that compounds within this chemical class can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .
- Neuroprotective Properties : Some derivatives have shown promise in neuroprotection, possibly by modulating neurotransmitter levels or protecting against oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the body, influencing physiological responses. For instance, it might act on serotonin receptors or G-protein coupled receptors (GPCRs), which are critical in mediating numerous biological functions.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in inflammatory processes or microbial metabolism, thereby exerting their therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
